(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid
CAS No.: 1363384-65-9
Cat. No.: VC2719948
Molecular Formula: C6H9F2NO2
Molecular Weight: 165.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1363384-65-9 |
|---|---|
| Molecular Formula | C6H9F2NO2 |
| Molecular Weight | 165.14 g/mol |
| IUPAC Name | (2S)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H9F2NO2/c1-5(4(10)11)2-6(7,8)3-9-5/h9H,2-3H2,1H3,(H,10,11)/t5-/m0/s1 |
| Standard InChI Key | VUQFCVHLMDDEJL-YFKPBYRVSA-N |
| Isomeric SMILES | C[C@]1(CC(CN1)(F)F)C(=O)O |
| SMILES | CC1(CC(CN1)(F)F)C(=O)O |
| Canonical SMILES | CC1(CC(CN1)(F)F)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Identity and Structure
(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid possesses a distinctive chemical structure characterized by a pyrrolidine ring with specific substitutions. The compound has a methyl group and a carboxylic acid group attached to the carbon at position 2, with a defined (S) stereochemistry at this position. The key structural feature that distinguishes this compound is the presence of two fluorine atoms attached to the carbon at position 4 of the pyrrolidine ring.
The stereochemistry at the 2-position is particularly important, as it defines the three-dimensional arrangement of the substituents around this carbon atom. The (S) configuration indicates a specific spatial orientation that may be crucial for the compound's biological activity and interactions with protein targets. This stereochemical feature is often critical in determining the binding affinity and selectivity of drug molecules.
Chemical Identifiers and Physical Properties
The precise identification of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid is facilitated through various chemical notation systems, and its physical properties characterize its behavior in different environments. Table 1 presents these identifiers and properties as documented in scientific databases.
Table 1: Chemical Identifiers and Physical Properties of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid
| Property | Value |
|---|---|
| CAS Number | 1363384-65-9 |
| Molecular Formula | C6H9F2NO2 |
| Molecular Weight | 165.14 g/mol |
| IUPAC Name | (2S)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H9F2NO2/c1-5(4(10)11)2-6(7,8)3-9-5/h9H,2-3H2,1H3,(H,10,11)/t5-/m0/s1 |
| Standard InChIKey | VUQFCVHLMDDEJL-YFKPBYRVSA-N |
| Isomeric SMILES | C[C@]1(CC(CN1)(F)F)C(=O)O |
| Canonical SMILES | CC1(CC(CN1)(F)F)C(=O)O |
| PubChem Compound ID | 72208148 |
The molecular structure involves a five-membered pyrrolidine ring with a nitrogen atom at position 1, a quaternary carbon bearing a methyl group and a carboxylic acid at position 2, and a carbon substituted with two fluorine atoms at position 4. This unique structural arrangement creates specific electronic and steric properties that influence the compound's chemical reactivity and biological interactions.
Synthesis Methods
Synthetic Challenges and Considerations
Related Compounds and Structure-Activity Relationships
Structural Analogs
Several compounds structurally related to (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid have been documented in the scientific literature. These analogs provide valuable insights into potential structure-activity relationships and how structural modifications might influence the compound's properties. Table 2 presents a comparison of these related compounds.
Table 2: Comparison of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid and Related Compounds
Structure-Activity Relationships
The structural variations among these related compounds likely result in distinct chemical and biological properties that influence their potential applications. By examining these structural relationships, researchers can gain insights into how specific modifications affect the compound's behavior.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume